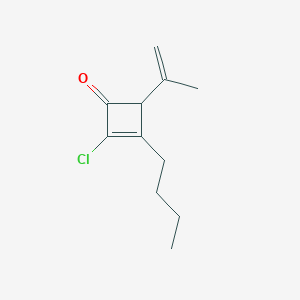
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is an organic compound with a unique structure that includes a cyclobutene ring substituted with butyl, chloro, and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the double bond in the prop-1-en-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one exerts its effects involves interactions with various molecular targets. The chlorine atom and the double bond in the prop-1-en-2-yl group are key sites for chemical reactions, allowing the compound to participate in a range of biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-2-chloro-4-methylcyclobut-2-en-1-one: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-ethylcyclobut-2-en-1-one: Similar structure but with an ethyl group instead of the prop-1-en-2-yl group.
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclopent-2-en-1-one: Similar structure but with a cyclopentene ring instead of a cyclobutene ring.
Uniqueness
3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is unique due to the combination of its substituents and the cyclobutene ring. This structure provides specific reactivity and properties that are not found in its similar compounds, making it valuable for targeted applications in synthesis and materials science.
Properties
CAS No. |
500768-42-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-butyl-2-chloro-4-prop-1-en-2-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H15ClO/c1-4-5-6-8-9(7(2)3)11(13)10(8)12/h9H,2,4-6H2,1,3H3 |
InChI Key |
PEYWNICGRZVKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C1C(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
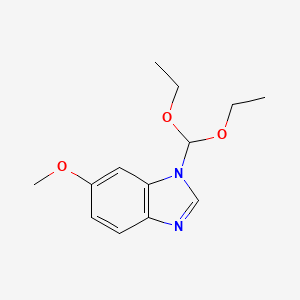
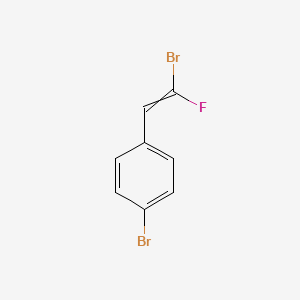
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
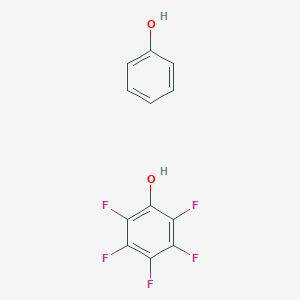

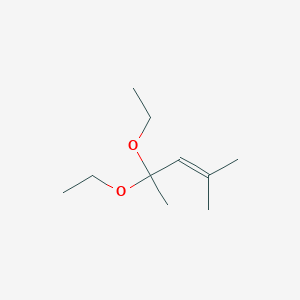
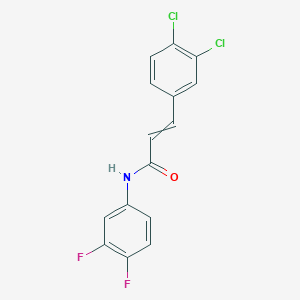

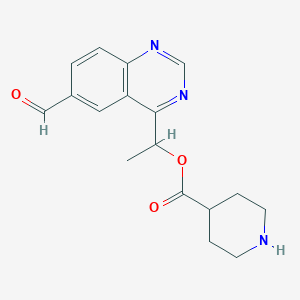
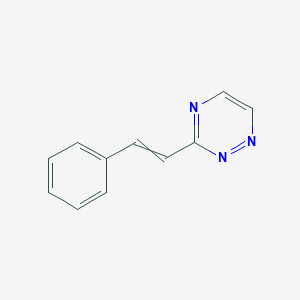
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
